3-Chloro-4-nitro-2-propoxypyridine
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Overview
Description
3-Chloro-4-nitro-2-propoxypyridine is an organic compound with the molecular formula C8H9ClN2O3. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a nitro group at the fourth position, and a propoxy group at the second position on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-nitro-2-propoxypyridine typically involves the nitration of 3-chloro-2-propoxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-nitro-2-propoxypyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom at the third position can be replaced by various nucleophiles, leading to the formation of different substituted pyridine derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The propoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Aminopyridines: Resulting from the reduction of the nitro group.
Aldehydes and Carboxylic Acids: Produced from the oxidation of the propoxy group.
Scientific Research Applications
3-Chloro-4-nitro-2-propoxypyridine finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-nitro-2-propoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the propoxy group may enhance the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitropyridine: Similar structure but lacks the propoxy group.
3-Chloro-2-nitropyridine: Similar structure but with different positions of the nitro and chlorine groups.
4-Nitro-2-propoxypyridine: Similar structure but lacks the chlorine atom.
Uniqueness
3-Chloro-4-nitro-2-propoxypyridine is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activity. The presence of the propoxy group at the second position enhances its solubility and potential interactions with biological membranes, while the nitro and chlorine groups provide sites for further chemical modifications.
Properties
IUPAC Name |
3-chloro-4-nitro-2-propoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-2-5-14-8-7(9)6(11(12)13)3-4-10-8/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOFYAVEHODELU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=CC(=C1Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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